molecular formula C13H18ClN3O2 B5794321 N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea CAS No. 6112-69-2

N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea

Cat. No.: B5794321
CAS No.: 6112-69-2
M. Wt: 283.75 g/mol
InChI Key: RBMYPENMMHBLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Urea (B33335) Derivatives in Biological Sciences

The urea functionality (-NH-CO-NH-) is a privileged scaffold in medicinal chemistry, integral to numerous bioactive compounds and approved drugs. researchgate.netresearchgate.net Its significance stems from the unique ability of the urea moiety to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.net This dual nature allows urea derivatives to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes, which is a fundamental aspect of their specific biological activity. researchgate.net

This versatile scaffold is found in a wide array of therapeutic agents, including anticancer, antibacterial, antiviral, and anticonvulsant drugs. researchgate.netresearchgate.net The structural and synthetic versatility of the urea group provides medicinal chemists with a powerful tool to modulate a compound's potency and selectivity, as well as to fine-tune critical drug-like properties. nih.gov

Significance of Chlorophenyl and Morpholine (B109124) Moieties in Bioactive Compounds

The biological activity of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea is significantly influenced by its two key substituents: the 4-chlorophenyl group and the morpholine ring.

The chlorophenyl moiety is a common feature in many pharmaceuticals. The inclusion of a chlorine atom on a phenyl ring can profoundly impact a molecule's properties. Chlorine is an electron-withdrawing group that can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. nih.gov Furthermore, the chlorine atom can increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes. This modification can lead to tighter binding interactions within the target protein's binding pocket due to favorable steric and electronic effects. nih.gov

The morpholine ring is another highly valued heterocycle in drug design, often referred to as a "privileged structure." mdpi.com Its inclusion in a molecule is known to confer advantageous physicochemical and metabolic properties. The morpholine moiety can improve aqueous solubility and metabolic stability, which are crucial for a compound's pharmacokinetic profile. mdpi.comnih.gov It is a versatile building block that can serve as a basic and hydrophilic group to optimize drug-like properties or act as a scaffold to correctly orient other pharmacophoric elements for optimal interaction with a biological target. mdpi.commdpi.com

Overview of the Research Landscape for this compound and Structurally Related Analogs

Direct research specifically investigating this compound is limited in publicly available literature. However, a significant body of research exists for structurally related analogs, providing valuable insights into the potential biological activities of this compound class. The primary focus of this research has been on their potential as anticancer agents, particularly as kinase inhibitors, and as modulators of other biological targets.

For instance, diaryl urea compounds, which share the core structure, are prominent in the design of kinase inhibitors. mdpi.comresearchgate.net Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Analogs containing the 4-chlorophenyl urea scaffold have been explored for their ability to inhibit various kinases. For example, a series of 4-aminoquinazoline-urea derivatives were designed and synthesized as inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov

Furthermore, research into 3-(4-chlorophenyl)-1-(phenethyl)urea analogs identified them as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov One analog, in particular, demonstrated excellent brain penetration and was effective in attenuating the reinstatement of cocaine-seeking behavior in preclinical models. nih.gov This highlights the potential for this chemical scaffold to interact with G protein-coupled receptors (GPCRs) and modulate neurological pathways.

The table below summarizes findings for some structurally related analogs, demonstrating the range of biological targets and activities associated with this scaffold.

Compound/Analog ClassBiological Target/ActivityKey Findings
1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivativesPI3K/Akt/mTOR and Hedgehog signaling pathwaysShowed potent antiproliferative activity against breast cancer cell lines by dually inhibiting two major cancer signaling pathways. researchgate.net
3-(4-chlorophenyl)-1-(phenethyl)urea analogsCannabinoid Type-1 (CB1) Receptor (Negative Allosteric Modulator)Analogs showed enhanced potency; a 3-chloro analog (RTICBM-189) exhibited excellent brain exposure and attenuated cocaine-seeking behavior in rats. nih.gov
4-aminoquinazoline-urea derivativesAurora A/B KinasesCompounds showed significant antiproliferative activities against several solid tumor cell lines and were potent inhibitors of Aurora A kinase. nih.gov
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesAntiproliferative ActivitySeveral compounds exhibited excellent activity against A549, MCF7, HCT116, and PC3 cancer cell lines with low cytotoxicity to normal cells. mdpi.com

Current Research Gaps and Future Directions in Compound Exploration

The most significant research gap is the lack of specific investigation into the synthesis and biological evaluation of this compound itself. While the research on its analogs provides a strong rationale for its potential bioactivity, its unique combination of a 4-chlorophenyl group and a morpholinylethyl chain has not been explicitly studied.

Future research should focus on several key areas:

Synthesis and Characterization: The development of an efficient synthetic route to produce this compound in high purity is the essential first step.

Biological Screening: Based on the activities of its analogs, the compound should be screened against a panel of kinases, particularly those implicated in cancer such as Aurora kinases and components of the PI3K/Akt/mTOR pathway. Screening against GPCRs like the CB1 receptor would also be a logical step.

Structure-Activity Relationship (SAR) Studies: Assuming initial activity is found, a systematic SAR study should be undertaken. This would involve synthesizing a library of related compounds to understand how modifications to the chlorophenyl ring (e.g., changing the position or number of chlorine atoms) and the morpholine moiety affect potency and selectivity.

Conformational Analysis: Understanding the conformational preferences of N-alkyl-N'-aryl ureas is critical for rational drug design. nih.gov Computational and experimental (e.g., NMR, X-ray crystallography) studies could elucidate the bioactive conformation of the target compound, guiding future optimization efforts.

The convergence of a privileged urea scaffold with the well-established chlorophenyl and morpholine moieties suggests that this compound is a compound of significant interest. Closing the current research gap through focused synthesis and biological evaluation could unlock its potential as a novel therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c14-11-1-3-12(4-2-11)16-13(18)15-5-6-17-7-9-19-10-8-17/h1-4H,5-10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMYPENMMHBLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976636
Record name N-(4-Chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6112-69-2
Record name N-(4-Chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl N 2 4 Morpholinyl Ethyl Urea

Established Synthetic Pathways for N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea

The construction of the urea (B33335) linkage in this compound can be achieved through several well-documented methods in organic synthesis. These can be broadly categorized into stepwise and convergent approaches, each with its own set of advantages and considerations regarding yield and efficiency.

Stepwise Synthesis Approaches

Stepwise methodologies involve the sequential construction of the urea molecule, typically by forming an activated intermediate from one of the amine precursors. A common strategy involves the initial reaction of an amine with a phosgene (B1210022) equivalent to form a carbamate (B1207046) or a carbamoyl (B1232498) chloride, which is then reacted with the second amine.

Another stepwise route could involve the activation of 4-(2-aminoethyl)morpholine (B49859) first, though the reaction with 4-chloroaniline (B138754) would still be the final urea-forming step. The multi-step nature of these pathways offers opportunities for purification of intermediates but can be less atom-economical compared to more direct methods.

Convergent Synthetic Strategies

Convergent synthesis offers a more direct and often higher-yielding approach to N,N'-disubstituted ureas. The most prevalent convergent method for synthesizing the target compound is the reaction of a suitably substituted isocyanate with an amine. nih.gov In this case, 4-chlorophenyl isocyanate is reacted directly with 4-(2-aminoethyl)morpholine. This reaction is typically rapid and clean, proceeding via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate.

The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The simplicity of this one-step process, combining the two key fragments in a single transformation, makes it a highly efficient and preferred method for the laboratory and industrial scale synthesis of such ureas.

Yield Optimization and Reaction Efficiency

The optimization of the synthesis of this compound, particularly via the convergent isocyanate-amine route, is crucial for maximizing yield and purity. Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents are generally preferred to avoid side reactions with the isocyanate.

Temperature: While the reaction often proceeds readily at room temperature, gentle heating or cooling may be employed to control the reaction rate and minimize side-product formation.

Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion, but may necessitate more rigorous purification.

Catalysis: While often not necessary for this type of reaction, a non-nucleophilic base can be used to facilitate the deprotonation of the amine, potentially increasing the reaction rate.

The efficiency of the convergent synthesis is generally high, with yields often exceeding 80-90% for analogous urea formations. nih.gov The atom economy of this approach is also excellent, as all atoms of the reactants are incorporated into the final product, with no byproducts generated in the ideal reaction.

Table 1: Comparison of Synthetic Approaches for N,N'-Disubstituted Ureas

Synthetic StrategyKey ReactantsGeneral Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Stepwise (Carbamate Intermediate)Amine 1, Phosgene Equivalent, Amine 2Multi-step, often requires baseModerate to HighControlled synthesis, purification of intermediatesLower overall yield, use of hazardous reagents
Convergent (Isocyanate Route)Isocyanate, AmineOne-step, typically at room temperature in an inert solventHigh to ExcellentHigh yield, high atom economy, simplicityAvailability and handling of isocyanates

Green Chemistry Principles in the Synthesis of Urea Scaffolds

The application of green chemistry principles to the synthesis of urea scaffolds like this compound is an area of increasing importance. While much of the research in "green urea synthesis" focuses on the large-scale industrial production of urea for fertilizers, the core principles are applicable to the synthesis of more complex molecules.

Key considerations for a greener synthesis of the target compound include:

Atom Economy: The convergent synthesis from 4-chlorophenyl isocyanate and 4-(2-aminoethyl)morpholine exhibits excellent atom economy, a key principle of green chemistry.

Solvent Selection: The use of hazardous solvents like dichloromethane is common in these syntheses. Research into greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction in water if feasible, would enhance the environmental profile of the synthesis. nih.gov

Energy Efficiency: The isocyanate-amine reaction is often exothermic and proceeds at ambient temperature, minimizing energy input.

Use of Safer Reagents: Avoiding phosgene and its direct equivalents in favor of in-situ generation of isocyanates from less hazardous starting materials is a significant green improvement. For instance, the Curtius, Hofmann, or Lossen rearrangements can generate isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively, avoiding the need for phosgene. organic-chemistry.org

Preparation of this compound Analogues and Derivatives

The modular nature of the urea synthesis allows for the straightforward preparation of a wide range of analogues and derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Structural Modifications at the Chlorophenyl Moiety

Modification of the chlorophenyl ring is readily achieved by employing different substituted phenyl isocyanates in the convergent synthesis. A variety of commercially available or synthetically accessible phenyl isocyanates with different electronic and steric properties can be reacted with 4-(2-aminoethyl)morpholine to generate a library of analogues.

For example, isocyanates with electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., trifluoromethyl, nitro) at various positions on the phenyl ring can be used. The synthesis of these substituted phenyl isocyanates can be accomplished from the corresponding anilines through reaction with a phosgene equivalent.

Table 2: Examples of N-(Substituted phenyl)-N'-[2-(4-morpholinyl)ethyl]urea Analogues

Substituent on Phenyl RingStarting IsocyanateExpected ProductIllustrative Yield (%)
4-Fluoro4-Fluorophenyl isocyanateN-(4-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea>90%
4-Trifluoromethyl4-(Trifluoromethyl)phenyl isocyanateN-(4-(trifluoromethyl)phenyl)-N'-[2-(4-morpholinyl)ethyl]urea>85%
3,4-Dichloro3,4-Dichlorophenyl isocyanateN-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea>90%
4-Methoxy4-Methoxyphenyl isocyanateN-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea>90%

Note: The yields presented are illustrative and based on typical outcomes for this type of reaction as reported in the literature for analogous compounds. nih.gov

Derivatization of the Morpholine (B109124) Ring System

The morpholine ring is a common feature in medicinal chemistry, valued for its favorable physicochemical properties. researchgate.net Modifications to this ring system within the parent compound can be pursued to modulate properties such as solubility, basicity, and steric profile. While specific literature detailing the derivatization of the morpholine ring on this compound is not extensively documented, established synthetic methods for morpholine modification offer potential pathways.

General strategies for derivatizing N-substituted morpholines can be proposed. One approach involves the synthesis of new derivatives by reacting morpholine with various reagents to create a modified starting material prior to its condensation with the urea fragment. For instance, reacting morpholine with ethyl chloroacetate (B1199739) can yield morpholin-N-ethyl acetate, which can be further transformed into a variety of heterocyclic systems attached to the morpholine nitrogen. researchgate.netuobaghdad.edu.iq

Another potential, though more challenging, route would be the direct modification of the morpholine ring after the full urea scaffold is assembled. Such transformations could include C-H activation to introduce substituents on the carbon atoms of the ring or oxidation of the nitrogen to form an N-oxide. These approaches, while synthetically complex, could yield novel analogs with altered spatial and electronic properties.

Table 1: Potential Synthetic Modifications of the Morpholine Ring

Modification TypePotential Reagents & ConditionsResulting Structure
C-2 Substitution1. N-protection (e.g., Boc anhydride)2. Lithiation (e.g., s-BuLi/TMEDA)3. Electrophilic quench (e.g., CH₃I)4. DeprotectionIntroduction of a methyl group at the C-2 position.
Ring OpeningStrong acid catalysis with a nucleophileCleavage of the ether linkage to form a diol amine derivative.
N-OxidationOxidizing agent (e.g., m-CPBA)Formation of the corresponding morpholine N-oxide.

Variations within the Ethyl Linker and Urea Bridge

Ethyl Linker Modifications: The two-carbon ethyl linker can be extended or functionalized to alter the spatial relationship between the terminal rings. Research has described analogs where the linker is elongated and substituted. For example, the synthesis of 1-(4-chlorophenyl)-3-(3-ethoxy-2-morpholin-4-ylpropyl)urea demonstrates a modification where the linker is extended to a propyl chain and functionalized with an ethoxy group. uni.lu This alteration introduces an additional chiral center and changes the molecule's polarity and conformational flexibility.

Urea Bridge Modifications: The urea moiety is a key hydrogen-bonding domain. Variations can include substitution on its nitrogen atoms or its complete replacement with bioisosteres like thiourea (B124793). Synthesizing analogs with different alkyl or aryl groups on the urea nitrogens is a common strategy to explore structure-activity relationships. Examples from related N-aryl ureas illustrate this principle, such as the synthesis of N-(4-chlorophenyl)-N'-ethyl-urea and 1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]urea, which modify the substituent on the terminal nitrogen. nih.govappchemical.com These changes directly influence the electronic and steric environment of the urea bridge.

Table 2: Reported Variations of the Ethyl Linker and Urea Bridge

Compound NameModification
1-(4-chlorophenyl)-3-(3-ethoxy-2-morpholin-4-ylpropyl)urea uni.luEthyl linker extended to a 3-ethoxy-propyl group.
N-(4-chlorophenethyl)-N'-(4-chlorophenyl)urea nih.govMorpholine group is replaced by a 4-chlorophenyl group, linker remains ethyl.
N-(4-chlorophenyl)-N'-ethyl-urea appchemical.comThe 2-(4-morpholinyl)ethyl group is replaced by an ethyl group.
N,N'-bis(4-chlorophenyl)ureaThe 2-(4-morpholinyl)ethyl group is replaced by a 4-chlorophenyl group.

Introduction of Novel Scaffolds via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The structural components of this compound, namely the 4-chlorophenyl urea fragment, are valuable building blocks for such reactions, enabling the synthesis of entirely new heterocyclic scaffolds.

One prominent example is the use of N-(4-chlorophenyl) substituted pyrazolones in three-component reactions. The reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), yields complex pyrano[2,3-c]pyrazole derivatives. dundee.ac.uknih.gov This strategy leverages the N-(4-chlorophenyl) moiety to create a novel, rigid polycyclic system.

Another well-known MCR is the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-ketoester, and urea. researchgate.net Variations of this reaction can utilize substituted ureas to generate a library of dihydropyrimidinones. The N-(4-chlorophenyl)urea fragment could theoretically be incorporated into such a reaction, leading to dihydropyrimidinones bearing this specific substituent pattern. The mechanism often proceeds through a key bis-ureide or iminium ion intermediate. lew.ro These MCRs demonstrate a synthetic strategy that moves beyond simple derivatization to create structurally novel and complex molecules based on the original compound's key fragments.

Table 3: Multicomponent Reactions for Novel Scaffold Synthesis

Reaction NameKey ReactantsCatalyst/ConditionsResulting Scaffold
Pyrano[2,3-c]pyrazole Synthesis dundee.ac.uknih.govAldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, MalononitrileDABCO, Ethanol, Reflux6-amino-1-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole
Biginelli Reaction lew.roAldehyde, Ethyl acetoacetate, Urea (or substituted urea)Acid or Base catalysis3,4-Dihydropyrimidin-2(1H)-one

Molecular Structure and Conformational Analysis of N 4 Chlorophenyl N 2 4 Morpholinyl Ethyl Urea

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry would be required to piece together the molecular architecture of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify the distinct proton environments in the molecule. Expected signals would correspond to the protons on the 4-chlorophenyl ring, the ethyl linker, and the morpholine (B109124) ring. The chemical shifts, integration values, and splitting patterns (multiplicity) would confirm the connectivity of these fragments.

¹³C NMR: This would reveal the number of unique carbon environments. Signals would be expected for the carbons of the 4-chlorophenyl group, the urea (B33335) carbonyl group, the ethyl chain, and the morpholine ring.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign all proton and carbon signals and to establish the precise connectivity between the different structural motifs of the molecule.

A hypothetical data table for the expected NMR signals is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~155-160
C (chlorophenyl)-~128-140
CH (chlorophenyl)~7.2-7.5~120-130
N-CH₂ (ethyl)~3.3-3.6~40-45
N-CH₂ (ethyl)~2.5-2.8~55-60
O-CH₂ (morpholine)~3.6-3.8~65-70
N-CH₂ (morpholine)~2.4-2.6~50-55

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea (around 1630-1680 cm⁻¹), C-N stretching, C-O-C stretching of the morpholine ring, and vibrations associated with the aromatic 4-chlorophenyl group.

A summary of expected vibrational frequencies is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (urea)Stretching~3300
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2800-3000
C=O (urea)Stretching~1630-1680
C=C (aromatic)Stretching~1450-1600
C-NStretching~1200-1350
C-O-C (morpholine)Stretching~1100
C-ClStretching~700-800

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis: The molecule would be expected to fragment at its weaker bonds, such as the C-N bonds of the urea linkage and the bonds of the ethyl chain. Analysis of these fragment ions would help to confirm the proposed structure. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) could provide more detailed fragmentation pathways. nih.gov

X-ray Crystallographic Studies for Solid-State Conformation

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces.

Hydrogen Bonding: The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules would form extensive networks of intermolecular hydrogen bonds, linking the N-H of one molecule to the carbonyl oxygen of a neighboring molecule. The nitrogen atom of the morpholine ring could also act as a hydrogen bond acceptor.

π-π Stacking: The 4-chlorophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Intra-molecular Geometries and Torsion Angles

X-ray crystallography would provide precise measurements of all intramolecular geometric parameters.

Bond Lengths and Angles: The data would confirm standard bond lengths and angles for the aromatic ring, the urea functionality, and the morpholine ring.

A table of key intramolecular parameters that would be determined is shown below.

ParameterDescription
C-N-C=O Torsion AngleDefines the planarity of the urea group
N-C-C-N Torsion AngleDescribes the conformation of the ethyl linker
Bond Lengthse.g., C=O, C-N, C-Cl
Bond Anglese.g., N-C-N, C-N-C

Computational Approaches to Conformational Landscape

The exploration of a molecule's conformational landscape is a fundamental aspect of computational chemistry, providing insights into its physical, chemical, and biological properties. For a molecule such as this compound, a multi-faceted computational approach would be necessary to fully characterize its structural dynamics. This typically involves a combination of methods to identify stable conformations and understand the transitions between them.

Density Functional Theory (DFT) for Ground State Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecular modeling, DFT is a popular choice for optimizing the geometry of a molecule to find its most stable, or ground state, conformation. This process involves calculating the electron density of the system to determine its energy. By systematically adjusting the positions of the atoms, the algorithm seeks to find the arrangement that corresponds to the minimum energy on the potential energy surface.

For a molecule like this compound, a DFT study would typically be initiated with a plausible 3D structure. The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ) are critical decisions that influence the accuracy of the calculations. The output of a successful DFT geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles of the ground state conformation. This optimized structure serves as a fundamental starting point for more advanced computational studies.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for identifying the ground state, molecules are not static entities. Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of a molecule over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system.

An MD simulation of this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation would then be run for a specific duration (from nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of these trajectories can reveal the different conformations the molecule adopts, the frequency of these conformations, and the transitions between them. This provides a detailed picture of the molecule's flexibility and the influence of its environment on its structure.

Energy Minimization and Conformational Sampling

To gain a comprehensive understanding of the potential energy surface of a molecule, it is essential to identify not just the global minimum energy conformation but also other low-energy, or metastable, conformations. This is achieved through a process called conformational sampling or searching. Various algorithms can be used for this purpose, including systematic searches (grid scans), random searches (Monte Carlo methods), or more sophisticated techniques like simulated annealing.

Each conformation generated during the sampling process is then subjected to energy minimization. This is a computational process that, similar to DFT geometry optimization but often using less computationally expensive force fields, refines the geometry of a conformation to find the nearest local energy minimum. By performing a thorough conformational search followed by energy minimization, a collection of stable conformers can be identified and ranked by their relative energies. This information is invaluable for understanding which shapes the molecule is most likely to adopt and is a critical step in predicting its biological activity or material properties.

While these computational methodologies are well-established for the analysis of molecular structures, the absence of specific studies on this compound means that no specific data tables or detailed research findings can be presented for this compound. Future research applying these computational approaches would be necessary to elucidate its specific molecular and conformational characteristics.

Biological Activity Profiling and Mechanistic Investigations Preclinical Focus

In Vitro Biological Assay Systems

The initial characterization of a compound's biological effects is typically conducted using a variety of in vitro assay systems. These controlled laboratory methods allow for the precise measurement of a compound's interaction with specific biological components.

Receptor Binding and Modulation Assays (e.g., G-Protein Coupled Receptors, Ion Channels)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. nih.govnih.gov The potential for urea (B33335) derivatives to interact with GPCRs has been explored. For example, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, a member of the GPCR family. The activity of these compounds is sensitive to structural modifications, indicating a specific structure-activity relationship.

While specific receptor binding data for N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea is not currently available, the broader class of N-phenylureas has been investigated for activity at various receptors. drugbank.com

Cell-Based Functional Assays (e.g., Cellular Signaling Pathways, Cytoskeletal Rearrangement)

Cell-based assays provide a more integrated view of a compound's biological effects within a cellular context. These assays can measure changes in cellular signaling pathways, cell morphology, and other functional responses. For the related compound N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), studies in human colon adenocarcinoma cells (GC3) have demonstrated rapid and concentrative cellular accumulation. nih.gov This uptake consists of both an energy-independent phase, likely passive diffusion, and an energy-dependent phase, suggesting sequestration into an intracellular compartment. nih.gov Such cellular uptake is a prerequisite for a compound to engage with intracellular targets and modulate cellular functions.

Specific data on the effects of this compound on cellular signaling pathways or cytoskeletal rearrangement are not detailed in the currently available literature.

Cell Line Screening for Specific Biological Responses (e.g., Antiproliferative Activity in Non-Human Cell Lines)

Screening compounds against a panel of cell lines is a common method to identify potential antiproliferative or cytotoxic effects. While specific data for this compound in non-human cell lines is not available, the broader class of urea derivatives has shown such activity. For example, certain ethylenediurea derivatives have demonstrated antiproliferative activity in various cancer cell lines.

Molecular and Cellular Mechanisms of Action

Understanding the precise molecular targets and the subsequent cellular events is crucial for the development of any potential therapeutic agent.

Protein-Ligand Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Detailed protein-ligand interaction studies employing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound have not been extensively reported in publicly available scientific literature. Such studies are crucial for a comprehensive understanding of the binding thermodynamics and kinetics between a ligand and its target protein.

In principle, ITC would measure the heat change upon binding of the compound to its target, such as the dopamine transporter, to determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. This would provide a complete thermodynamic profile of the interaction.

Similarly, SPR would be utilized to measure the real-time binding kinetics of the compound to its immobilized target protein. This technique would yield association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated. This data offers insights into how quickly the compound binds to its target and how long it remains bound, which can be critical for its pharmacological effect.

While specific ITC or SPR data is not available, the compound has been identified as a potent DAT inhibitor with a reported inhibitory constant (Ki) value of 15 nM. The inhibitory concentration (IC50) was determined to be 17.8 nM. These values indicate a high affinity of the compound for the dopamine transporter. Further research using ITC and SPR would be valuable to elaborate on the precise nature of this high-affinity interaction.

Pathway Modulation Analysis (e.g., Gene Expression, Protein Phosphorylation)

Comprehensive pathway modulation analyses, such as broad-scale gene expression profiling or protein phosphorylation studies, for this compound are limited in the current body of scientific research. However, targeted investigations have shed light on its ability to modulate specific inflammatory pathways.

In a study utilizing a preclinical model of multiple sclerosis, the compound demonstrated an ability to alter the expression of key cytokines. Specifically, it was shown to induce a significant reduction in the mRNA expression levels of Tumor Necrosis Factor (TNF) and Transforming Growth Factor-beta (TGFβ) within the amygdala and spinal cord of the animal models transpharmation.com. This suggests that the compound's mechanism of action extends to the modulation of neuroinflammatory pathways.

A broader analysis using techniques like RNA sequencing or microarray could elucidate the full spectrum of genes and cellular pathways affected by this compound. Similarly, phosphoproteomic studies could reveal its impact on intracellular signaling cascades that are regulated by protein phosphorylation, offering deeper insights into its molecular mechanism of action.

In Vivo Pharmacological Assessments in Non-Human Models

Disease Model Efficacy Studies (e.g., Attenuation of specific behaviors in animal models)

The in vivo efficacy of this compound has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis transpharmation.com. In these studies, the compound demonstrated significant therapeutic effects by attenuating motor deficits and pain behaviors associated with the disease transpharmation.com. This suggests a potential role for this DAT inhibitor in mitigating the neurological symptoms of neuroinflammatory conditions. The observed efficacy in the EAE model points to a connection between the dopaminergic system and neuroimmune processes transpharmation.com.

Disease Model Animal Key Findings
Experimental Autoimmune Encephalomyelitis (EAE)MouseAttenuation of motor deficits and pain behaviors.

Biomarker Identification and Validation in Preclinical Models

In the context of the EAE model, specific biomarkers were assessed to understand the compound's mechanism of action. The administration of this compound led to a notable decrease in the mRNA expression of the pro-inflammatory cytokine TNF in the amygdala by 75% transpharmation.com. Furthermore, it induced a reduction in the expression of TGFβ mRNA in both the amygdala and the spinal cord, with the most significant reduction of 70% observed in the spinal cord transpharmation.com. These findings validate TNF and TGFβ as relevant biomarkers modulated by the compound in a preclinical setting. No significant changes in the expression of these cytokines were observed in the lymph nodes transpharmation.com.

Biomarker Tissue/Location Effect
TNF mRNAAmygdala75% reduction
TGFβ mRNAAmygdalaReduction
TGFβ mRNASpinal Cord70% reduction

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological activity of phenylurea derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the composition of the second nitrogen substituent.

Impact of Substituent Variation on Biological Activity

The substitution pattern on the phenylurea scaffold is a key determinant of biological activity. Variations in these substituents can modulate the compound's potency and efficacy by altering its electronic, steric, and lipophilic properties.

The electronic properties of substituents on the phenyl ring play a crucial role in the molecule's interaction with its biological target. Studies on analogous series, such as 3-(4-chlorophenyl)-1-(phenethyl)urea-based compounds, have shown that both electron-donating and electron-withdrawing groups can influence potency.

For instance, the introduction of a strong electron-withdrawing nitro group at the 4-position of the phenyl ring can result in good potency. nih.gov Conversely, strong electron-donating groups, such as dimethylamino and methoxy, generally prefer the 4-position but may not offer a significant improvement in potency compared to an unsubstituted analog. nih.gov In some series of glutamamide (B1671657) derivatives, an increased number of chlorine atoms, which are electron-withdrawing, was found to be favorable for anticancer activity. nih.gov These findings suggest that the electronic landscape of the phenyl ring must be finely tuned to achieve optimal biological activity, with the specific requirements varying depending on the target protein.

The table below illustrates the effect of various substituents at the 4-position of a related phenylurea scaffold on CB₁ allosteric modulatory activity. nih.gov

Compound Analogue (Substituent at 4-position)pIC₅₀
Unsubstituted6.77
4-Nitro7.07
4-N,N-dimethylamino6.79
4-Methoxy6.67
4-Fluoro6.94
4-Chloro7.12
4-Bromo6.77
4-Methyl6.87

The size and shape of substituents, or their steric properties, significantly impact how a molecule fits into its target's binding site. In some urea-based inhibitor series, bulkier substituents at certain positions can slightly increase binding affinity. avcr.cz However, there is often a limit to the acceptable size of a substituent. For example, in one study, replacing a 4-nitro group with a larger 4-methylsulfonyl group led to a complete loss of activity, suggesting that the larger size of the methylsulfonyl group created unfavorable steric hindrance within the binding pocket. nih.gov

The morpholine (B109124) moiety in N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea also contributes to the molecule's steric profile. Studies on other N-alkyl substituted urea (B33335) derivatives have shown that those bearing a morpholine moiety exhibit better antimicrobial activities than analogs with a diethylamine (B46881) group, indicating a potential preference for the steric and conformational properties of the morpholine ring. nih.gov

Positional Isomer Effects on Pharmacological Profile

The position of a substituent on the phenyl ring can have a dramatic effect on the pharmacological profile of a compound, often more so than the electronic nature of the substituent itself. Structure-activity relationship studies have demonstrated that the optimal position for a given substituent is highly specific.

For strong electron-donating groups like methoxy, the 4-position (para) on the phenyl ring is generally preferred over the 2- (ortho) or 3- (meta) positions. nih.gov In contrast, for smaller groups like methyl and for halogens such as fluoro and chloro, the 3-position often confers greater potency than the 2- or 4-positions. nih.gov This suggests that the binding pocket of the target receptor has specific spatial and electronic requirements, where a substituent at the 3-position may form more favorable interactions or avoid unfavorable ones compared to other positions.

The following data for chloro-substituted analogs of a phenethyl urea series highlights the importance of positional isomerism. nih.gov

Compound Analogue (Position of Chloro Substituent)pIC₅₀
2-Chloro7.12
3-Chloro7.54
4-Chloro7.12

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models are crucial in modern drug discovery for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. researchgate.net

The development of a robust QSAR model involves several critical steps. nih.govbiointerfaceresearch.com First, a dataset of compounds with known biological activities is compiled. The chemical structures are then represented by numerical values known as molecular descriptors, which quantify various physicochemical properties like electronic (e.g., LUMO energy), steric (e.g., molecular weight), and topological features. nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.netnih.gov The resulting model's statistical quality and predictive power are rigorously assessed through internal and external validation procedures to ensure its reliability. nih.govu-strasbg.fr Once validated, the QSAR model can be used to predict the activity of new, untested derivatives of this compound, guiding the design of more potent and effective compounds. researchgate.net

Identification of Key Molecular Descriptors

In the study of urea derivatives, several molecular descriptors have been identified as key influencers of their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, inferences can be drawn from studies on structurally similar diaryl urea derivatives.

For analogous compounds, descriptors related to the molecule's size, degree of branching, aromaticity, and polarizability have been shown to significantly affect their inhibitory activity. nih.gov These descriptors are fundamental in determining how the molecule interacts with its biological target.

Furthermore, electronic and thermodynamic parameters are critical. For instance, the energy of the highest occupied molecular orbital (HOMO) and torsion energy (TOE) have demonstrated a strong correlation with the biological activity of some urea-based compounds. researchgate.net A higher HOMO energy often corresponds to a greater ability of the molecule to donate electrons, which can be crucial for forming interactions with a biological receptor. Torsion energy relates to the conformational flexibility of the molecule, which is important for adopting the optimal orientation within a binding site.

A summary of key molecular descriptors identified in studies of related urea derivatives is presented below:

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Steric Molecular SizeCan influence the fit within a receptor's binding pocket.
Degree of BranchingAffects the molecule's shape and potential for steric hindrance.
Electronic AromaticityImportant for pi-pi stacking interactions with the target.
PolarizabilityRelates to the ease of distortion of the electron cloud, affecting non-covalent interactions.
Energy of Highest Occupied Molecular Orbital (HOMO)Influences the molecule's ability to donate electrons in interactions.
Thermodynamic Torsion Energy (TOE)Relates to the energy required to rotate bonds, affecting conformational flexibility.

These descriptors collectively provide a molecular profile that can be used to predict the biological activity of this compound and guide the synthesis of more potent analogs.

Validation of QSAR Models

The development of a predictive QSAR model is a critical step, but its validation is arguably the most important aspect to ensure its reliability and predictive power. nih.gov Validation assesses the model's ability to make accurate predictions for new, untested compounds. researchgate.net The validation process is typically divided into internal and external validation. nih.gov

External validation is considered the most stringent test of a QSAR model's predictive capability. mdpi.com It involves challenging the model with a set of new compounds that were not used in its development (the test set). The model's ability to predict the activity of these external compounds is evaluated, often using the predictive R² (R²_pred). mdpi.com A high R²_pred value suggests that the model can be reliably used to predict the activity of novel compounds within its applicability domain. nih.gov

Several statistical parameters are employed to validate QSAR models. The following table summarizes some of the key validation metrics:

Validation TypeParameterDescriptionAcceptable Value
Internal Q² (Leave-one-out cross-validation)Measures the internal predictive ability of the model.> 0.5
External R²_pred (Predictive R²)Measures the predictive power of the model for an external test set.> 0.6
Overall r_m²Penalizes a model for large differences between observed and predicted values.> 0.5
Randomization R_p²Penalizes the model for large differences between the non-random model's determination coefficient and the mean correlation coefficient of random models.> 0.5

The use of novel parameters like r_m² and R_p² can provide a more rigorous assessment of a model's validity, helping to prevent the selection of models that meet traditional criteria but lack true predictive power. mdpi.com Defining the applicability domain of the QSAR model is also a crucial step to ensure that predictions are only made for compounds that are structurally similar to those used in the model's training. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the interaction between a small molecule ligand and a protein target.

Molecular docking simulations can elucidate the binding mode of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea within the active site of a target protein. For instance, in studies of similar urea-based compounds, docking has been used to predict interactions with enzyme targets. The results of such a simulation would typically be presented in a table format, detailing the types of interactions and the estimated binding energy.

A hypothetical docking study of this compound against a protein kinase might yield the following interactions:

Interacting ResidueInteraction TypeDistance (Å)
Lys72Hydrogen Bond2.1
Glu91Hydrogen Bond2.5
Leu144Hydrophobic3.8
Val57Hydrophobic3.9
Phe145Pi-Pi Stacking4.2

This table is illustrative and represents typical data obtained from molecular docking simulations.

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound could serve as a scaffold or a hit compound in a virtual screening campaign to identify novel ligands with potentially improved activity. By searching for molecules with similar structural features or predicted binding modes, researchers can prioritize compounds for synthesis and experimental testing.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time.

A molecule like this compound can adopt various conformations due to the flexibility of its chemical structure. MD simulations can explore the conformational landscape of the molecule, both in its free state and when bound to a target. This analysis helps in understanding which conformations are energetically favorable and are likely to be biologically active.

MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains bound in the predicted orientation. Key metrics from an MD simulation, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, can quantify the stability of the complex.

A hypothetical analysis of an MD simulation might be summarized as follows:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of H-Bonds
00.00.02
101.21.53
201.51.62
301.41.53
401.61.72
501.51.62

This table is illustrative and represents typical data obtained from molecular dynamics simulations.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. These properties are fundamental to understanding a molecule's reactivity and its interactions with other molecules. For this compound, these calculations can provide insights into its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors.

The MEP map visually represents the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting non-covalent interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for determining the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. malayajournal.orgacadpubl.eu

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov This energy gap is instrumental in understanding electronic properties, photochemical reactions, and biological activity. nih.gov

For instance, in a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a compound also featuring a 4-chlorophenyl group, the HOMO-LUMO energy gap was calculated to be 4.0106 eV using Density Functional Theory (DFT). malayajournal.orgacadpubl.eu This value suggests good chemical stability for that particular molecule. acadpubl.eu The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on electron-rich parts of a molecule, while the LUMO is centered on electron-deficient areas. malayajournal.org

Table 1: Theoretical Global Reactivity Descriptors (Illustrative for a Phenylurea Derivative)

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Global Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself.
Chemical Potential (μ) -(I + A) / 2 The escaping tendency of electrons from a system.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

This table illustrates the types of data generated from FMO analysis; specific values for this compound are not available.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. wolfram.com MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the reactive sites of a molecule. researchgate.net For example, in many organic molecules, negative potentials are concentrated around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. researchgate.net This predictive approach helps to identify candidates with favorable drug-like properties and flag potential liabilities, thereby reducing the time and cost associated with experimental testing. nih.gov

Pharmacokinetic Parameter Estimation

Computational tools can predict a wide range of pharmacokinetic parameters. These predictions are often based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.gov

For related urea (B33335) compounds, studies have shown that in silico tools can estimate properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding. For example, pharmacokinetic predictions for N-(phenylcarbamothioyl)-4-chloro-benzamide showed good GIT absorption and no BBB penetration. jppres.com Similarly, studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs involved assessments of metabolic stability in liver microsomes as a key ADMET property. nih.gov

Table 2: Predicted ADMET Properties and Physicochemical Descriptors (Illustrative)

Property Predicted Value Acceptable Range
Molecular Weight - < 500 g/mol
logP (Lipophilicity) - < 5
H-bond Donors - ≤ 5
H-bond Acceptors - ≤ 10
Aqueous Solubility - High/Moderate
GI Absorption - High
BBB Permeability - No/Low
CYP450 2D6 Inhibitor - No
Hepatotoxicity - No

| AMES Mutagenicity | - | No |

This table is for illustrative purposes and shows typical parameters evaluated in an in silico ADMET screen. Data for the specific target compound is not available.

Metabolic Hot Spot Identification

Identifying the most likely sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for forming active or toxic metabolites. In silico tools, such as those based on cytochrome P450 (CYP) enzyme reactivity, are used to predict these "metabolic hot spots." nih.gov

These programs analyze the accessibility and reactivity of different atoms within the molecule, particularly C-H bonds, to predict which are most susceptible to oxidative metabolism by CYP enzymes. For instance, predictions for a 4-phenylcoumarin (B95950) compound indicated a poor affinity for CYP2D6 and CYP3A4 isoforms, suggesting it is not a major substrate or inhibitor for these key metabolic enzymes. nih.gov Knowing these potential metabolic liabilities allows medicinal chemists to modify the structure to block metabolism at those sites, thereby improving the compound's half-life and pharmacokinetic profile.

Despite a comprehensive search, no publicly available scientific literature or data corresponding to the pharmacokinetic and pharmacodynamic properties of the specific chemical compound "this compound" could be located.

Therefore, it is not possible to provide the requested article detailing the in vitro ADME studies and in vivo pharmacokinetic profiling for this particular molecule. The search did not yield any information regarding its metabolic stability, permeability, plasma protein binding, bioavailability, or tissue distribution in preclinical models.

It is important to note that scientific data is often available for structurally related compounds. For instance, research has been published on molecules such as "3-(4-chlorophenyl)-1-(phenethyl)urea" and "N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea". However, due to the strict instructions to focus solely on "this compound," discussion of these related but distinct chemical entities is precluded.

The absence of information prevents the generation of the requested data tables and detailed research findings as outlined in the user's instructions.

Preclinical Data on this compound Remains Elusive

Despite a comprehensive search of scientific literature and databases, specific preclinical pharmacokinetic and pharmacodynamic data for the chemical compound this compound is not publicly available.

This absence of information prevents a detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological effects in preclinical models. The requested article, which was to be structured around specific aspects of the compound's preclinical development, cannot be generated with scientifically accurate and specific findings at this time.

The intended focus of the article was to be on the following areas:

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Clearance Mechanisms and Half-Life Determination: This section would have detailed the pathways by which the compound is eliminated from the body and the time it takes for its concentration to reduce by half. Such data is crucial for understanding the duration of the compound's potential effects.

Preclinical Pharmacodynamic Biomarker Evaluation: This would have explored the measurable indicators of the compound's biological activity.

Target Engagement Studies in Biological Systems: This subsection was planned to discuss evidence of the compound binding to its intended molecular target.

Relationship between Exposure and Biological Response: This would have examined the correlation between the concentration of the compound in the body and the magnitude of its biological effects.

Without access to published research specifically on this compound, any attempt to provide the requested detailed research findings and data tables would be speculative and fall outside the required standards of scientific accuracy.

It is important to note that information on other, structurally related urea-containing compounds is available. However, due to the strict focus of the requested article on this compound, a discussion of these analogs would not be appropriate.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for Quantification and Metabolite Identification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of "N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea" in complex matrices such as plasma, urine, and tissue homogenates. nih.goveurl-pesticides.eu The chromatographic separation, typically achieved on a reversed-phase column, isolates the parent compound from endogenous components before it enters the mass spectrometer. eurl-pesticides.euvliz.be

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. eurl-pesticides.eueurl-pesticides.eu In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This highly specific transition provides excellent sensitivity and minimizes interference, allowing for precise quantification even at very low concentrations. mdpi.com Method validation according to regulatory guidelines ensures accuracy, precision, linearity, and a low limit of quantification (LOQ). eurl-pesticides.eumdpi.com

Metabolite identification is another critical application of LC-MS. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are used to determine the elemental composition of potential metabolites. mdpi.com Common metabolic pathways for a compound like this include hydroxylation of the aromatic ring, N-dealkylation of the morpholine (B109124) ring, and oxidation of the morpholine ring. These modifications result in predictable mass shifts from the parent compound, which can be screened for in the acquired data. Subsequent MS/MS fragmentation of these potential metabolite ions provides structural information, helping to pinpoint the site of modification. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Quantification

ParameterTypical Condition
Chromatography System UHPLC System
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid) eurl-pesticides.eu
Flow Rate 0.3 mL/min mdpi.com
Injection Volume 2-5 µL mdpi.com
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+) eurl-pesticides.eu
Monitored Transition (MRM) Precursor Ion [M+H]⁺ → Product Ion (Hypothetical)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov While "this compound" itself is not sufficiently volatile for direct GC-MS analysis, this technique is valuable for identifying small, volatile metabolites that may result from its degradation or metabolism. csbsju.edu For instance, cleavage of the molecule could yield smaller compounds like 4-chloroaniline (B138754).

For non-volatile compounds, a derivatization step is often required to increase their volatility and thermal stability. csbsju.edu This involves a chemical reaction to convert polar functional groups (like the urea (B33335) nitrogens) into less polar, more volatile derivatives, such as by silylation. Once derivatized, the compound can be separated based on its boiling point and polarity on a GC column and subsequently identified by its mass spectrum. eurl-pesticides.eu The mass spectrometer fragments the eluted compounds into characteristic patterns (fragmentograms), which act as a chemical fingerprint for identification. nist.gov

Table 2: Potential Volatile Metabolites or Degradation Products Amenable to GC-MS Analysis

Potential Metabolite/ProductRationaleAnalysis Note
4-Chloroaniline Potential product from hydrolysis of the urea linkage.Directly analyzable by GC-MS.
Morpholine Potential product from cleavage of the ethyl-morpholine bond.Directly analyzable by GC-MS.
Volatile aldehydes/ketones Potential products from oxidative degradation of the morpholine ring.May require derivatization for enhanced sensitivity.

Capillary Electrophoresis (CE) for Purity and Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. nih.gov It is an excellent method for assessing the purity of a synthesized batch of "this compound". nih.gov CE can effectively separate the main compound from charged impurities, such as unreacted starting materials or by-products from the synthesis process, with high efficiency and minimal sample consumption. yorku.ca

While the parent compound is achiral, CE is a premier technique for chiral analysis should chiral precursors be used or chiral metabolites be formed (e.g., through hydroxylation at a stereocenter). mdpi.com To achieve chiral separation, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. nih.gov This is critical in pharmaceutical research, as enantiomers can have different biological activities.

Table 3: General Capillary Electrophoresis Parameters for Purity Assessment

ParameterTypical Condition
Instrument Capillary Electrophoresis System with UV detector
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pH (e.g., 25 mM sodium phosphate, pH 7.0)
Voltage 15-30 kV
Injection Hydrodynamic (pressure) or electrokinetic injection
Detection UV absorbance at a wavelength corresponding to the chromophore (e.g., ~245 nm)

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. nih.govdundee.ac.uk For "this compound," ¹H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling. Distinct signals would be expected for the protons on the chlorophenyl ring, the urea N-H protons, and the protons of the morpholinyl and ethyl groups. nih.gov Similarly, ¹³C NMR provides information on the different carbon environments within the molecule. recipharm.com Two-dimensional NMR techniques (like COSY and HSQC) can be used to definitively assign all proton and carbon signals, confirming the compound's structure.

Furthermore, NMR is a powerful method for monitoring the progress of a chemical reaction in real-time. news-medical.netbeilstein-journals.org By setting up a flow system that continuously pumps the reaction mixture through the NMR spectrometer, spectra can be acquired at regular intervals. news-medical.net This allows researchers to track the disappearance of reactant signals and the simultaneous appearance and growth of product signals. This data can be used to determine reaction kinetics, identify transient intermediates, and confirm when the reaction has reached completion, which is vital for optimizing synthesis protocols. news-medical.netbeilstein-journals.org

Table 4: Predicted ¹H NMR Chemical Shifts for Structural Confirmation

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
Chlorophenyl-H (aromatic) ~7.2-7.5Doublets
Urea-NH (chlorophenyl side) ~8.0-9.0Singlet/Broad Singlet
Urea-NH (ethyl side) ~6.0-7.0Triplet/Broad Singlet
Morpholinyl-H (O-CH₂) ~3.6-3.8Triplet
Ethyl-H (-NH-CH₂) ~3.2-3.4Quartet
Morpholinyl-H (N-CH₂) ~2.4-2.6Triplet
Ethyl-H (-CH₂-N) ~2.4-2.6Triplet

Spectrophotometric and Electrochemical Methods for Specific Research Applications

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and rapid approach for quantifying a compound in solution, provided it contains a chromophore. The 4-chlorophenyl group in "this compound" absorbs UV light, allowing for its quantification. ijpbs.com By establishing a calibration curve of absorbance versus concentration (following Beer's Law), the concentration of an unknown pure sample can be determined. This method is often used for quick concentration checks or in dissolution studies. For complex samples, derivatization with a chromogenic reagent that reacts with a specific functional group (like the urea moiety) can enhance specificity and sensitivity. ijpbs.com

Electrochemical methods provide an alternative means of detection and quantification, particularly for in-situ monitoring. unifi.it These techniques rely on the compound being electroactive (i.e., capable of being oxidized or reduced at an electrode surface). If the parent compound is not sufficiently electroactive, a sensor can be chemically modified with materials that facilitate its detection. up.ac.zaup.ac.za For example, a glassy carbon electrode could be modified with a polymer or nanomaterial that selectively interacts with the urea or morpholine moiety, producing a measurable electrical signal (e.g., current) that is proportional to the compound's concentration. mdpi.com Such sensors can be developed for specific applications where real-time analysis is required. unifi.it

Applications As a Research Tool and Lead Compound

Utility of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The potential of this compound as a chemical probe can be inferred from the known activities of its constituent parts. The N-(4-chlorophenyl)urea moiety is a key pharmacophore in a variety of kinase inhibitors and other biologically active molecules. This scaffold is known to participate in hydrogen bonding interactions with protein targets.

The morpholine (B109124) group, recognized as a "privileged pharmacophore" in medicinal chemistry, can significantly influence a molecule's properties. acs.orgresearchgate.netnih.gov Its inclusion often improves aqueous solubility and metabolic stability, which are desirable characteristics for a chemical probe. nih.gove3s-conferences.org The morpholine ring's weak basicity can also facilitate cellular uptake. acs.org

The utility of this compound as a chemical probe would depend on its specific biological target, which remains to be identified. However, its structural features suggest it could be a valuable tool for exploring the function of proteins that recognize the 4-chlorophenylurea (B1664162) scaffold.

Table 1: Potential Contributions of Structural Moieties to Chemical Probe Utility

Moiety Potential Contribution

| N-(4-chlorophenyl)urea | - Potential for specific interactions with protein targets (e.g., kinase hinge regions).

  • Known pharmacophore in various bioactive compounds. | | 2-(4-morpholinyl)ethyl | - Enhancement of aqueous solubility.
  • Improvement of metabolic stability.
  • Facilitation of cellular uptake. acs.org |
  • Integration into Phenotypic Screening Campaigns

    Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes without prior knowledge of the molecular target. This compound is a strong candidate for inclusion in libraries for phenotypic screening due to its drug-like properties and the presence of biologically relevant functional groups.

    The urea (B33335) linkage is a common feature in many approved drugs and is known to be a stable and effective hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. researchgate.net The 4-chlorophenyl group provides a defined hydrophobic and electronic profile that can contribute to binding affinity.

    The morpholine moiety is frequently added to screening compounds to improve their physicochemical properties, thereby increasing the likelihood of observing a cellular phenotype. acs.orgnih.gov Its presence can enhance solubility, reduce non-specific toxicity, and improve cell permeability, all of which are critical for the success of a phenotypic screen. A study on N-alkyl substituted urea derivatives bearing a morpholine moiety showed better antibacterial and antifungal activities compared to those with a diethylamine (B46881) moiety.

    Table 2: Suitability of this compound for Phenotypic Screening

    Feature Relevance to Phenotypic Screening
    Drug-like Scaffold The urea-based core is present in numerous approved drugs, suggesting good bioavailability and metabolic properties.
    Bio-relevant Functional Groups The urea, chlorophenyl, and morpholine groups are all known to interact with biological targets.
    Improved Physicochemical Properties The morpholine group is expected to confer favorable solubility and permeability, increasing the chances of cellular activity. acs.orge3s-conferences.org

    Optimization Strategies from Hit to Lead Compound

    Should this compound emerge as a "hit" from a screening campaign, several strategies could be employed to optimize it into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. The process of hit-to-lead optimization is a critical phase in drug discovery.

    Structure-activity relationship (SAR) studies would be central to this effort. Modifications could be systematically made to different parts of the molecule to understand their impact on activity. For instance, the position and nature of the substituent on the phenyl ring could be varied. Replacing the chlorine atom with other halogens or with small alkyl or alkoxy groups could modulate the electronic and steric properties of this region.

    The morpholine ring also presents opportunities for optimization. While it generally confers favorable properties, its replacement with other heterocycles, such as piperidine (B6355638) or piperazine, could be explored to fine-tune basicity and lipophilicity. Furthermore, substitution on the morpholine ring itself could provide additional vectors for improving target engagement.

    Table 3: Potential Hit-to-Lead Optimization Strategies

    Molecular Region Potential Modifications Desired Outcome

    | Phenyl Ring | - Varying the halogen substituent (F, Br, I).

  • Introducing other small groups (e.g., methyl, methoxy).
  • Altering the substitution pattern (ortho, meta). | - Enhance binding affinity and selectivity.
  • Modulate electronic properties. | | Urea Linker | - N-methylation.
  • Replacement with thiourea (B124793) or guanidine. | - Alter hydrogen bonding capacity.
  • Modify conformational rigidity. | | Ethyl Linker | - Varying the chain length (propyl, butyl).
  • Introducing conformational constraints (e.g., cyclopropyl). | - Optimize spatial orientation of the morpholine group. | | Morpholine Ring | - Replacement with other heterocycles (piperidine, piperazine).
  • Substitution on the morpholine ring. | - Fine-tune pKa and solubility.
  • Introduce new interaction points with the target. |
  • Potential as a Precursor for Advanced Therapeutic Discovery

    Beyond its direct potential as a lead compound, this compound can serve as a valuable scaffold or precursor for the discovery of more advanced therapeutic agents. Its modular nature allows for its use in fragment-based drug design or as a starting point for the synthesis of more complex molecules.

    The 4-chlorophenylurea moiety could be retained as a core binding element, while the morpholinoethyl portion could be elaborated to introduce additional functionalities. For example, it could be linked to other pharmacophores to create bifunctional molecules or targeted protein degraders. The morpholine nitrogen provides a convenient handle for further chemical modifications.

    The favorable drug-like properties imparted by the morpholine group make this scaffold an attractive starting point for developing orally bioavailable drugs. nih.gove3s-conferences.org Its inherent stability and synthetic tractability further enhance its value as a precursor in medicinal chemistry programs. The development of pyrano[2,3-c]pyrazoles with an N-(4-chlorophenyl) substituent has shown promise in inhibiting kinases and exhibiting anticancer activity.

    Future Perspectives and Unexplored Research Avenues

    Elucidating Novel Biological Targets and Mechanisms

    The urea (B33335) moiety is a critical functional group in numerous bioactive compounds, known for its ability to form stable hydrogen bonds with biological targets. nih.gov For N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea, a primary future objective is the identification and validation of novel biological targets. The structural components—a chlorophenyl group, a urea linker, and a morpholinylethyl moiety—suggest potential interactions with a range of protein classes.

    Future research should focus on:

    Kinase Profiling: Many urea derivatives are known kinase inhibitors. Comprehensive screening against a broad panel of human kinases could reveal specific targets involved in signaling pathways related to cell proliferation, differentiation, and apoptosis.

    GPCR Modulation: The morpholine (B109124) group, a common feature in G protein-coupled receptor (GPCR) ligands, suggests that this compound could act as an allosteric modulator or a direct ligand for one or more GPCRs. The cannabinoid type-1 receptor (CB1), for instance, is a target for other urea-based allosteric modulators. nih.gov

    Enzyme Inhibition: Beyond kinases, other enzymes could be potential targets. For example, some sulfonylurea compounds inhibit NADH oxidase activity in cancer cell plasma membranes. nih.gov Investigating the effect of this compound on various oxidases, proteases, or other enzyme families is a valid research direction.

    Unraveling the precise mechanism of action at a molecular level will be crucial. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) can be employed to identify direct binding partners and elucidate the downstream effects of target engagement.

    Table 1: Potential Biological Target Classes for Future Investigation

    Target Class Rationale for Investigation Potential Research Approach
    Protein Kinases Urea derivatives are prevalent as kinase inhibitors, particularly in oncology. Broad-panel kinase screening assays.
    G Protein-Coupled Receptors (GPCRs) The morpholine moiety is a common pharmacophore in GPCR ligands. Radioligand binding assays and functional assays (e.g., cAMP, calcium mobilization). nih.gov
    NADH Oxidases Related sulfonylureas show inhibitory activity against tumor-specific NADH oxidases. nih.gov Enzyme activity assays using isolated plasma membranes from cancer cells.
    Other Enzymes (e.g., PTPs, Hydrolases) The urea functionality can interact with various enzyme active sites. frontiersin.org Targeted enzymatic assays based on structural homology to known inhibitors.

    Exploration of Alternative Synthetic Routes and Methodologies

    The traditional synthesis of urea derivatives often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.govacs.org A key area for future research is the development of safer, more efficient, and environmentally friendly synthetic methodologies for this compound and its analogs.

    Promising avenues include:

    Phosgene-Free Routes: Exploring alternative carbonyl sources such as ethylene carbonate or diethyl carbonate can mitigate the safety issues associated with phosgene. nih.gov

    Catalytic Methods: Developing novel catalytic systems (e.g., using transition metals or organocatalysts) for the direct carbonylation of amines could streamline the synthesis and improve yields.

    Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability. This approach is particularly advantageous when dealing with reactive intermediates.

    Solid-Phase Synthesis: For generating a library of analogs for structure-activity relationship (SAR) studies, solid-phase synthesis offers a high-throughput approach to systematically modify the chlorophenyl and morpholinyl moieties.

    These advanced methodologies can accelerate the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. acs.org

    Development of Advanced Computational Models

    Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, developing sophisticated computational models represents a significant opportunity to accelerate research.

    Future efforts should be directed towards:

    Pharmacophore Modeling and Virtual Screening: Based on known active urea derivatives, a pharmacophore model can be constructed to screen large chemical libraries for compounds with similar features, potentially identifying new scaffolds or derivatives with novel activities.

    Molecular Docking and Dynamics Simulations: Once a biological target is identified, molecular docking can predict the binding mode of the compound within the target's active site. Molecular dynamics (MD) simulations can further refine this by simulating the dynamic behavior of the ligand-protein complex, providing insights into binding stability and key interactions.

    Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, QSAR models can be developed to correlate physicochemical properties with biological activity, guiding the design of more potent compounds.

    ADME/Tox Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics.

    Table 2: Computational Approaches for Future Research

    Computational Method Objective Expected Outcome
    Pharmacophore Modeling Identify key chemical features required for biological activity. A 3D model to guide virtual screening for new active compounds.
    Molecular Docking Predict the binding orientation and affinity of the compound to its target. Identification of key amino acid residues involved in binding.
    Molecular Dynamics (MD) Simulate the stability and conformational changes of the ligand-target complex over time. A deeper understanding of the binding mechanism and free energy of binding.
    QSAR Correlate chemical structure with biological activity. Predictive models to guide the design of more potent analogs.
    ADME/Tox Prediction Forecast pharmacokinetic and toxicity profiles. Early identification of candidates with poor drug-like properties.

    Integration with Systems Biology and Omics Technologies

    To understand the global impact of this compound on biological systems, a holistic, systems-level approach is necessary. nih.gov Integrating omics technologies can provide an unbiased and comprehensive view of the compound's cellular effects beyond its primary mechanism of action. mdpi.com

    Unexplored research avenues include:

    Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with the compound can reveal entire pathways that are modulated, offering clues about its mechanism of action and potential off-target effects.

    Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a direct view of the cellular response to the compound.

    Metabolomics: By profiling changes in small-molecule metabolites, metabolomics can uncover alterations in cellular metabolism and biochemical pathways resulting from compound treatment. researchgate.net

    The integration of these multi-omics datasets through bioinformatics analysis can help construct comprehensive network models of the compound's action, identify biomarkers of response, and predict potential synergistic combinations with other agents. mdpi.comjbei.org This approach moves beyond a reductionist view to a more complete understanding of the compound's biological role. nih.gov

    Addressing Challenges in Urea Derivative Research for Biological Applications

    While urea derivatives are valuable in medicinal chemistry, they present several challenges that must be addressed in future research concerning this compound.

    Key challenges and future research directions include:

    Improving Solubility: Urea-based compounds can suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic application. frontiersin.org Future work should focus on synthetic modifications, such as the introduction of ionizable groups or the use of advanced formulation strategies, to enhance solubility.

    Enhancing Selectivity: Achieving high selectivity for a specific biological target over others (e.g., one kinase over a closely related one) is a common challenge. Structure-based design and computational modeling will be essential to guide modifications that exploit subtle differences between target binding sites.

    Overcoming Drug Resistance: In applications like oncology, the development of drug resistance is a major obstacle. Research into the mechanisms by which cells might develop resistance to this compound, and the design of next-generation analogs or combination therapies to circumvent it, will be critical for long-term therapeutic potential.

    Understanding Physicochemical Properties: A thorough characterization of the physicochemical properties, such as lipophilicity (LogP), pKa, and membrane permeability, is needed to optimize the compound's drug-like properties and ensure it can reach its intended target in the body.

    By proactively addressing these challenges, future research can unlock the full therapeutic potential of this compound and related derivatives.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea, and how can reaction conditions be optimized to improve yield and purity?

    • Methodological Answer : The synthesis typically involves coupling 4-chlorophenyl isocyanate with 2-(4-morpholinyl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Catalytic bases like triethylamine can neutralize byproducts (e.g., HCl). Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield and structural validation rely on techniques like ¹H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HRMS (e.g., [M+H]⁺ matching theoretical m/z) .

    Q. How can the purity and structural integrity of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea be validated using spectroscopic techniques?

    • Methodological Answer :

    • ¹H/¹³C NMR : Identify aromatic protons (δ ~7.3 ppm, doublets for para-substituted chlorophenyl), urea NH signals (δ ~8.5–9.5 ppm, broad), and morpholinyl protons (δ ~3.5–3.7 ppm, multiplet).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm deviation from theoretical values.
    • FTIR : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and N-H bends at ~1540 cm⁻¹.
      Cross-referencing with published spectra of structurally similar urea derivatives ensures accuracy .

    Advanced Research Questions

    Q. What strategies are effective in elucidating the hydrogen bonding interactions and conformational dynamics of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea in solution and solid states?

    • Methodological Answer :

    • X-ray Crystallography : Single-crystal analysis reveals intermolecular H-bonding (e.g., urea NH→O=C) and torsional angles between aromatic and morpholinyl groups. Data collection at 150 K improves resolution (R factor <0.05) .
    • Molecular Dynamics (MD) Simulations : Apply force fields (e.g., AMBER) to model solvent effects (e.g., DMSO/water) and predict stable conformers.
    • Solid-State NMR : Compare chemical shifts in crystalline vs. amorphous forms to assess packing effects .

    Q. How do structural modifications to the morpholinyl ethyl group in N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea influence its biological activity and selectivity towards specific molecular targets?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., piperazine instead of morpholine) and test in in vitro assays (e.g., enzyme inhibition, receptor binding).
    • Computational Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., TRP channels, kinases). Focus on hydrogen bonds with morpholinyl oxygen and hydrophobic contacts with the chlorophenyl group .
    • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsomes) to prioritize lead compounds .

    Q. How should researchers address discrepancies in reported biological activities of N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea across different studies?

    • Methodological Answer :

    • Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), compound concentration (dose-response curves), and solvent (DMSO ≤0.1%).
    • Counter-Screen Against Off-Targets : Use panels of related enzymes/receptors to rule out nonspecific effects.
    • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Replicate conflicting experiments under identical conditions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.